molecular formula C18H23FN4O4S B2943620 N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921885-02-1

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2943620
CAS RN: 921885-02-1
M. Wt: 410.46
InChI Key: XNCGYWMEGZWAHR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H23FN4O4S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

  • The study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed novel potential antipsychotic agents that do not interact with dopamine receptors, unlike traditional antipsychotics, suggesting a unique mechanism of action. This highlights the exploration of novel structures for antipsychotic drug development (Wise et al., 1987).

Radioligand for Imaging

  • The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether as a potential histamine H3 receptor ligand labeled with 18 F for clinical PET studies showcases the use of fluorinated compounds in developing radioligands for brain imaging, indicating a research application in diagnostic imaging (Iwata et al., 2000).

Photodynamic Therapy for Cancer

  • The development of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield for photodynamic therapy points towards applications in cancer treatment, emphasizing the role of chemical modifications to enhance therapeutic potential (Pişkin et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, illustrating the intersection of coordination chemistry and biological applications (Chkirate et al., 2019).

Anti-inflammatory Activity

  • The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their significant anti-inflammatory activity showcases the chemical exploration for new anti-inflammatory agents (Sunder et al., 2013).

properties

IUPAC Name

2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4S/c1-27-7-6-20-16(25)10-23-15(11-24)9-22-18(23)28-12-17(26)21-8-13-2-4-14(19)5-3-13/h2-5,9,24H,6-8,10-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCGYWMEGZWAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

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